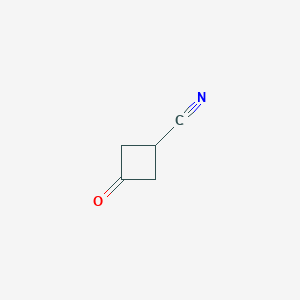
3-(Trifluoromethyl)benzyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)benzyl thiocyanate is an organic compound that features a trifluoromethyl group attached to a benzyl thiocyanate moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in pharmaceutical and agrochemical applications.
Mecanismo De Acción
Target of Action
The primary target of 3-(Trifluoromethyl)benzyl thiocyanate is the benzylic sp3 C–H bond . This bond is a key site for the compound’s interaction and subsequent reactions .
Mode of Action
The compound interacts with its target through a process known as direct thiocyanation . This involves a free radical reaction pathway initiated by AIBN . The reaction results in the construction of the benzylic sp3 C–SCN bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the thiocyanation of benzylic compounds .
Result of Action
The result of the compound’s action is the formation of a benzylic sp3 C–SCN bond . This bond is formed through a direct thiocyanation process, which overcomes the disadvantages of other strategies involving introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzyl thiocyanate typically involves the reaction of 3-(Trifluoromethyl)benzyl chloride with sodium thiocyanate. The reaction is usually carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
3-(Trifluoromethyl)benzyl chloride+NaSCN→3-(Trifluoromethyl)benzyl thiocyanate+NaCl
Industrial Production Methods
Industrial production of this compound often involves the use of phase transfer catalysts to enhance the reaction rate and yield. The process typically includes the following steps:
- Preparation of 3-(Trifluoromethyl)benzyl chloride from trifluoromethylbenzene and chloromethyl methyl ether.
- Reaction of 3-(Trifluoromethyl)benzyl chloride with sodium thiocyanate in the presence of a phase transfer catalyst.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)benzyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction of the thiocyanate group can yield thiols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of benzyl amines or benzyl alcohols.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of thiols or amines.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)benzyl thiocyanate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the trifluoromethyl group.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl thiocyanate
- Benzyl thiocyanate
- 3-(Trifluoromethyl)phenyl isothiocyanate
Uniqueness
3-(Trifluoromethyl)benzyl thiocyanate is unique due to the presence of the trifluoromethyl group, which imparts increased stability, lipophilicity, and reactivity compared to other thiocyanate compounds. This makes it particularly valuable in applications requiring enhanced chemical and biological properties.
Propiedades
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)8-3-1-2-7(4-8)5-14-6-13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTBLMZEALXNCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553595 |
Source


|
| Record name | [3-(Trifluoromethyl)phenyl]methyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102859-64-3 |
Source


|
| Record name | [3-(Trifluoromethyl)phenyl]methyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)









![1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone](/img/structure/B1316764.png)


